2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine
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Overview
Description
2-[2-methyl-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the indole moiety and the ethanamine side chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane: Known for its unique tricyclic structure and used in various chemical applications.
2-Propenoic acid, 2-methyl-, 3,5-bis[(2,2,2-trifluoroacetyl)oxy]tricyclo[3.3.1.13,7]dec-1-yl ester: Another compound with a tricyclic core, used in different chemical processes.
Uniqueness
What sets 2-[2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-indol-3-yl]ethanamine apart is its combination of the tricyclic structure with the indole moiety and ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H28N2 |
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Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-[5-(1-adamantyl)-2-methyl-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C21H28N2/c1-13-18(4-5-22)19-9-17(2-3-20(19)23-13)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-3,9,14-16,23H,4-8,10-12,22H2,1H3 |
InChI Key |
JQYGCDBGMIWPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C34CC5CC(C3)CC(C5)C4)CCN |
Origin of Product |
United States |
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